BenchChemオンラインストアへようこそ!

2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine

Medicinal Chemistry Structure–Activity Relationship Physicochemical Profiling

Procure the exact 4-methylpyridine architecture to avoid requalification risks. This gem‑difluorocyclobutyl ether offers 2–6× metabolic stability gains vs. non‑fluorinated analogs and predictable C–H activation at the 3- and 5-positions. With 0 H‑bond donors and a CNS MPO‑favorable logD, it is ideal for brain‑penetrant libraries and persistent agrochemical actives. Certified 98% purity with CoA eliminates impurity‑driven false results. GHS‑documented hazard profile streamlines institutional safety review.

Molecular Formula C11H13F2NO
Molecular Weight 213.228
CAS No. 2197811-86-0
Cat. No. B2476620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine
CAS2197811-86-0
Molecular FormulaC11H13F2NO
Molecular Weight213.228
Structural Identifiers
SMILESCC1=CC(=NC=C1)OCC2CC(C2)(F)F
InChIInChI=1S/C11H13F2NO/c1-8-2-3-14-10(4-8)15-7-9-5-11(12,13)6-9/h2-4,9H,5-7H2,1H3
InChIKeyGINWFIHFILSNOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine (CAS 2197811-86-0): Procurement-Relevant Physicochemical and Structural Profile


2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine (CAS 2197811-86-0) is a fluorinated pyridine ether building block with the molecular formula C₁₁H₁₃F₂NO and a molecular weight of 213.22 g/mol . The compound features a 4-methylpyridine core linked via a methoxy bridge to a gem‑difluorocyclobutyl moiety. This structural architecture combines the hydrogen‑bond accepting capacity of the pyridine nitrogen with the conformational rigidity and metabolic shielding conferred by the 3,3‑difluorocyclobutyl ring. As a member of the difluorocyclobutyl‑substituted pyridine family, it is primarily valued as a synthetic intermediate in medicinal chemistry and agrochemical research, where both the regiospecific methyl substitution and the fluorinated cycloalkyl ether influence downstream molecular properties such as lipophilicity, basicity, and metabolic stability .

Why Generic Substitution of 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine Is Not Reliable: The Critical Role of Regiospecific Methyl and Fluorocyclobutyl Placement


Within the family of 2‑(difluorocyclobutyl)methoxy‑pyridine building blocks, small structural variations produce measurable differences in physicochemical and metabolic properties that cannot be captured by simply substituting the closest in‑class analog. Moving the methyl group from the 4‑position to the 3‑position alters the electronic distribution of the pyridine ring, changing the pKa of the nitrogen and the compound's hydrogen‑bonding profile . Replacing the gem‑difluorocyclobutyl group with a non‑fluorinated cyclobutyl ether reduces both lipophilicity and metabolic stability, because the fluorine atoms increase logP and block cytochrome P450‑mediated oxidation at the cyclobutane ring . Even the seemingly minor removal of the 4‑methyl substituent—as in 2‑[(3,3‑difluorocyclobutyl)methoxy]pyridine (CAS 2197577‑86‑7)—lowers logD and eliminates the steric and electronic influence of the methyl group on downstream coupling reactions. These structure‑specific effects mean that analog substitution without systematic requalification introduces risk of altered reactivity, solubility, and biological performance, making direct procurement of the exact architecture essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine Versus Closest Analogs


Regiospecific Methyl Positioning: 4‑Methyl vs. 3‑Methyl Pyridine Analogs

The position of the methyl substituent on the pyridine ring governs both electronic properties and steric accessibility of the nitrogen lone pair. Moving the methyl group from the 4‑position (target compound) to the 3‑position (2‑[(3,3‑difluorocyclobutyl)methoxy]‑3‑methylpyridine) changes the calculated pKa of the pyridinium nitrogen by approximately 0.3–0.5 log units and alters the dipole moment of the heterocycle, which affects solubility and coordination behavior . In drug‑discovery programs employing 2‑alkoxy‑4‑methylpyridine scaffolds, the 4‑methyl isomer consistently shows higher metabolic stability than the 3‑methyl isomer when the pyridine ring is exposed to oxidative metabolism, as the 4‑position is para to the ring nitrogen and less susceptible to N‑oxide formation .

Medicinal Chemistry Structure–Activity Relationship Physicochemical Profiling

Gem‑Difluorocyclobutyl vs. Non‑Fluorinated Cyclobutyl Ether: Metabolic Stability Gain

The gem‑difluoro substitution on the cyclobutyl ring blocks metabolic oxidation at the benzylic/allylic positions adjacent to the ether oxygen. Non‑fluorinated cyclobutyl methyl ethers are susceptible to rapid O‑dealkylation by CYP450 enzymes, resulting in short metabolic half‑lives. In microsomal stability assays, the introduction of gem‑difluoro groups to cyclobutyl ethers increases intrinsic clearance half‑life (t₁/₂) by 2‑ to 6‑fold compared with the non‑fluorinated analog, depending on the specific scaffold and assay species .

Drug Metabolism Fluorine Chemistry Pharmacokinetics

4‑Methyl vs. 4‑Aminomethyl Analog: LogD and Permeability Differentiation

The 4‑aminomethyl analog, (2‑((3,3‑difluorocyclobutyl)methoxy)pyridin‑4‑yl)methanamine (CAS 2098043‑37‑7), is a commercially available comparator that differs only in the 4‑position substituent (‑CH₂NH₂ vs. ‑CH₃). The primary amine significantly lowers logD₇.₄ by approximately 1.0–1.5 units and introduces an additional hydrogen‑bond donor, reducing passive membrane permeability . In programs targeting CNS or intracellular targets where moderate lipophilicity (logD 2–3) and low HBD count are critical, the 4‑methyl variant provides a more favorable permeability profile.

Lipophilicity ADME Drug Design

Vendor‑Certified Purity vs. Unspecified Purity of In‑Class Analogs

The target compound is available with certified purity of 98% (HPLC/GC) from reputable suppliers such as Leyan (Shanghai Haohong Biomedical) . In contrast, several structurally related analogs—including 2‑[(3,3‑difluorocyclobutyl)methoxy]‑3‑methylpyridine and 3‑bromo‑2‑((3,3‑difluorocyclobutyl)methoxy)pyridine—are primarily listed on non‑verified aggregator sites without batch‑specific purity certificates, increasing procurement risk. For research requiring reproducible synthesis and biological assay outcomes, the 98% certified purity with defined storage conditions and hazard classifications (GHS07) offers a verifiable quality benchmark that generic analogs often lack.

Quality Control Procurement Analytical Chemistry

GHS Safety Profile Enabling Institutional Procurement Compliance

The target compound carries a defined GHS classification (GHS07, Warning) with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), accompanied by full precautionary codes (P261–P501) . This level of documented safety data supports institutional chemical hygiene plan compliance and simplifies safety review during procurement. Several in‑class analogs lack published GHS classifications, necessitating default assignment of maximum hazard levels by institutional EH&S offices, which can delay or block purchase approval.

Chemical Safety Regulatory Compliance Laboratory Management

Optimal Research and Industrial Application Scenarios for 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine Based on Quantitative Evidence


Medicinal Chemistry: CNS‑Penetrant Lead Optimization Scaffolds

In CNS drug discovery programs, the combination of moderate predicted logD₇.₄ (~2.6) and the absence of additional hydrogen‑bond donors (HBD = 0) positions the 4‑methyl variant as a superior starting scaffold compared to the 4‑aminomethyl analog (logD ~1.4, HBD = 1) . The retained passive permeability profile, supported by the CNS MPO desirability framework, makes this compound suitable for synthesizing brain‑penetrant libraries where aromatic C–H functionalization at the unsubstituted pyridine positions is planned .

Agrochemical Intermediate: Metabolic Stability‑Sensitive Fungicide or Herbicide Programs

For agrochemical discovery, the gem‑difluorocyclobutyl ether provides a documented 2‑ to 6‑fold metabolic stability advantage over non‑fluorinated cyclobutyl ethers in microsomal assays . This stability gain is critical for field‑persistent active ingredients, where rapid CYP‑mediated degradation would otherwise require higher application rates. The 4‑methyl group further blocks one site of potential oxidative metabolism on the pyridine ring, contributing to the overall resistance profile .

Chemical Biology: Bioconjugation via Pyridine‑Directed C–H Activation

The regiospecific 4‑methyl substitution pattern directs electrophilic aromatic substitution and transition‑metal‑catalyzed C–H activation to the electronically favored 3‑ and 5‑positions of the pyridine ring, enabling selective late‑stage functionalization. This predictable reactivity is less accessible with the 3‑methyl isomer, where steric and electronic effects alter the regiochemical outcome of palladium‑catalyzed couplings . Researchers planning diversity‑oriented synthesis can rely on this positional selectivity to generate focused libraries.

Procurement‑Critical Research: Batch‑Certified Building Block for SAR Studies

For structure–activity relationship (SAR) studies requiring high confidence in compound identity and purity, the 98% certified purity with available Certificate of Analysis (CoA) minimizes the risk of spurious biological results arising from undetected impurities . The fully documented GHS hazard profile further ensures that institutional safety reviews are streamlined, reducing procurement lead times compared to poorly documented in‑class alternatives.

Quote Request

Request a Quote for 2-[(3,3-Difluorocyclobutyl)methoxy]-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.